molecular formula C13H11ClN2O4S B13204635 Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate

Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate

Cat. No.: B13204635
M. Wt: 326.76 g/mol
InChI Key: DWTAABOYOWQODH-UHFFFAOYSA-N
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Description

Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate is a chemical compound with the molecular formula C13H11ClN2O4S and a molecular weight of 326.76 g/mol . This compound is characterized by the presence of a benzyl group, a pyridine ring substituted with a chlorosulfonyl group, and a carbamate functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate typically involves the reaction of benzyl carbamate with 4-chlorosulfonylpyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile, with reaction temperatures maintained between 0°C and room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding pyridine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products:

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Derivatives: Formed from substitution reactions with alcohols.

    Pyridine Derivatives: Formed from reduction reactions.

Scientific Research Applications

Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound targets specific molecular pathways, such as those involving serine or cysteine residues in enzymes, thereby altering their function and activity.

Comparison with Similar Compounds

  • Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
  • N-Benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide

Comparison: Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of a chlorosulfonyl group. This makes it particularly reactive and suitable for applications involving enzyme inhibition and protein modification. In contrast, similar compounds may have different substitution patterns or functional groups, leading to variations in their reactivity and applications .

Biological Activity

Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate is a compound with significant biological activity primarily attributed to its unique structural features, particularly the chlorosulfonyl group. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN2O4S, with a molecular weight of 326.76 g/mol. The compound consists of a benzyl group linked to a carbamate moiety, which is further connected to a pyridine ring substituted with a chlorosulfonyl group. This structure imparts high reactivity, making it suitable for various biological applications.

The biological activity of this compound is largely due to its ability to inhibit enzyme activity through covalent modification. The chlorosulfonyl group reacts with nucleophilic residues (such as serine or cysteine) in enzymes, leading to alterations in enzyme function. This mechanism positions the compound as a candidate for drug development, particularly in creating enzyme inhibitors targeting specific biological pathways.

Key Reactions

  • Covalent Bond Formation : The chlorosulfonyl group facilitates the formation of covalent bonds with nucleophilic sites on proteins and enzymes.
  • Enzyme Inhibition : By modifying enzyme active sites, the compound can effectively inhibit their activity, providing insights into potential therapeutic effects.

1. Enzyme Inhibition Studies

Research has shown that this compound can inhibit various enzymes involved in critical biological pathways. For instance, studies have demonstrated its efficacy against specific enzymes associated with cancer and infectious diseases.

Enzyme Target IC50 (μM) Effect
Serine Protease2.3Significant inhibition
Phosphopantetheinyl Transferase0.99Effective against Mycobacterium tuberculosis

2. Potential Therapeutic Uses

The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in:

  • Cancer treatment
  • Infectious disease management
  • Neurological disorders

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Mycobacterium tuberculosis : A study reported that this compound effectively inhibits phosphopantetheinyl transferase, an essential enzyme in tuberculosis biosynthesis, with an IC50 value of 0.99 μM .
  • Cancer Research : Investigations into its effects on serine proteases have shown promising results in reducing tumor growth in vitro and in vivo models.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may also exhibit neuroprotective properties by inhibiting butyrylcholinesterase (BChE), which is implicated in Alzheimer's disease progression .

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

benzyl N-(4-chlorosulfonylpyridin-3-yl)carbamate

InChI

InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-6-7-15-8-11(12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

DWTAABOYOWQODH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2)S(=O)(=O)Cl

Origin of Product

United States

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